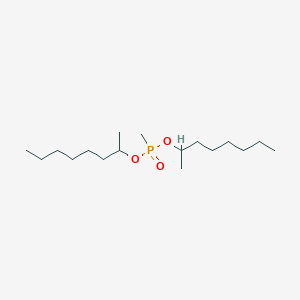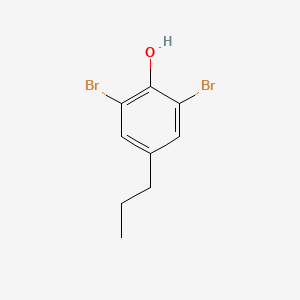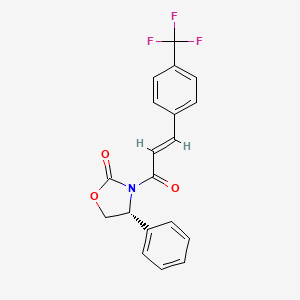
Phosphonic acid,methyl-,bis(1-methylheptyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, methyl-, bis(1-methylheptyl) ester is a chemical compound with the molecular formula C17H37O3P and a molecular weight of 320.447641. It is also known by other names such as dioctan-2-yl methylphosphonoate and bis(sec-octyl) methylphosphonate . This compound is part of the phosphonate family, which are esters of phosphonic acids and are known for their diverse applications in various fields.
Preparation Methods
The synthesis of phosphonic acid, methyl-, bis(1-methylheptyl) ester typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phosphonic acid, methyl-, bis(1-methylheptyl) ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and phosphonic acid.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, methyl-, bis(1-methylheptyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound can be used in the study of enzyme inhibition and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, bis(1-methylheptyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release phosphonic acid, which can then interact with biological molecules. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes .
Comparison with Similar Compounds
Phosphonic acid, methyl-, bis(1-methylheptyl) ester can be compared with other similar compounds such as:
Phosphonic acid, bis(1-methylethyl) ester: This compound has a similar structure but different alkyl groups, leading to variations in its chemical properties and applications.
Phosphonic acid, P-(4-chlorobenzoyl)-, bis(1-methylethyl) ester: This compound contains a chlorobenzoyl group, which imparts different reactivity and uses.
Phosphonous acid, (1-methylethyl)-, 2-[bis(1-methylethyl)amino]ethyl ethyl ester:
Phosphonic acid, methyl-, bis(1-methylheptyl) ester stands out due to its unique combination of alkyl groups and its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C17H37O3P |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[methyl(octan-2-yloxy)phosphoryl]oxyoctane |
InChI |
InChI=1S/C17H37O3P/c1-6-8-10-12-14-16(3)19-21(5,18)20-17(4)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3 |
InChI Key |
ZFCFOTOVMMPHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OP(=O)(C)OC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12093216.png)






![Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)



![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)
